molecular formula C25H22NOP B081807 Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- CAS No. 14796-89-5

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-

Cat. No. B081807
CAS RN: 14796-89-5
M. Wt: 383.4 g/mol
InChI Key: QEHNPDUTCUWDKR-UHFFFAOYSA-N
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Description

“Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-” is a chemical compound . It’s also known as p-Anisidine, p-Aminoanisole, p-Anisylamine, p-Methoxyaniline, p-Methoxyphenylamine, 4-Aminoanisole, 4-Anisidine, 4-Methoxyaniline, 4-Methoxybenzenamine, 4-Methoxybenzeneamine, para-Anisidine .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-” is complex, with a total of 53 bonds, including 31 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 1 double bond, 24 aromatic bonds, 4 six-membered rings, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-” include a molecular weight of 383.42, a density of 1.09±0.1 g/cm3 (Predicted), a melting point of 117-118 °C, and a boiling point of 541.8±52.0 °C (Predicted) .

Scientific Research Applications

Electrolyte Additive in Lithium Ion Batteries

This compound has been tested as a new electrolyte additive for high voltage LiCoO2 operations in lithium ion batteries . The additive was found to modify surface films and improve the electrochemical performance of LiCoO2 electrodes, especially for high voltage operation .

Ligand in Coordination Chemistry

In coordination chemistry, this compound has been employed as a ligand . Ligands are ions or molecules that bind to a central metal atom to form coordination compounds.

Catalyst in Organic Synthesis

This compound has also been used as a catalyst in organic synthesis . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Reagent in Biochemistry

In biochemistry, this compound has been used as a reagent . Reagents are substances or compounds that are added to a system to cause a chemical reaction or test if a reaction occurs.

Synthesis of Peptides and Biologically Active Compounds

This compound has played a role in the synthesis of peptides and other biologically active compounds . These compounds have a wide range of applications in medicine and biology.

Organophosphorus Flame Retardants

Organophosphorus flame retardants, including compounds similar in structure or function to this compound, are widely used across industries for their fire-retardant properties. These compounds are critical in enhancing the safety of products by reducing flammability.

Applications in Optoelectronic Materials

Phosphorus-containing compounds play a pivotal role in the development of optoelectronic materials. For instance, quinazoline and pyrimidine derivatives, incorporating phosphorus fragments, have shown significant potential in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells.

Analysis of Bioactive Phytochemical Compounds

This compound was identified among fifty-three phytochemical compounds in the methanolic extract of Cyperus iria L., a plant known for its high antioxidant activities and high total polyphenol contents . This suggests potential applications in the analysis and extraction of bioactive compounds from plants .

properties

IUPAC Name

(4-methoxyphenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHNPDUTCUWDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348248
Record name Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14796-89-5
Record name Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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